molecular formula C11H14O B3429183 1-Benzylcyclobutanol CAS No. 73013-83-9

1-Benzylcyclobutanol

Cat. No.: B3429183
CAS No.: 73013-83-9
M. Wt: 162.23 g/mol
InChI Key: QWBPLEKQBIXWEO-UHFFFAOYSA-N
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Description

1-Benzylcyclobutanol is a cyclobutane derivative featuring a benzyl group and a hydroxyl group attached to a four-membered cyclobutane ring. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. The cyclobutane ring introduces significant ring strain due to its non-planar geometry, which enhances reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane .

This compound is primarily utilized in synthetic organic chemistry and medicinal research, where its strained ring system and functional groups make it a valuable intermediate for developing bioactive molecules or studying ring-strain-driven reactions .

Properties

IUPAC Name

1-benzylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11(7-4-8-11)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBPLEKQBIXWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-83-9
Record name 1-benzylcyclobutan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylcyclobutanol can be synthesized through several methods. One common approach involves the reduction of 1-benzylcyclobutanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and reduction reactions apply. Industrial-scale production would likely involve optimized reaction conditions, efficient purification processes, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-benzylcyclobutanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction can yield different cyclobutane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 1-Benzylcyclobutanone.

    Reduction: Various cyclobutane derivatives.

    Substitution: Substituted cyclobutane compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-Benzylcyclobutanol has several notable applications in scientific research:

Organic Synthesis

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds. Its functional groups allow for further chemical modifications, making it valuable in developing new synthetic pathways .

Medicinal Chemistry

  • Potential Therapeutic Applications : Research indicates that derivatives of cyclobutanol compounds exhibit biological activities such as enzyme inhibition and receptor binding. This makes them candidates for drug development targeting various diseases .

Material Science

  • Polymer Development : this compound can be utilized in synthesizing functional polymers, enhancing properties such as thermal stability and mechanical strength. Its derivatives are explored for applications in dielectric materials and advanced composites .

Data Table: Comparison of Applications

Application AreaDescriptionExample Uses
Organic SynthesisUsed as a building block for complex moleculesPrecursor for pharmaceuticals
Medicinal ChemistryInvestigated for biological activitiesPotential drug candidates
Material ScienceEnhances properties of polymersUsed in dielectric materials

Case Study 1: Synthesis of Cyclobutane Derivatives

A study demonstrated the efficacy of this compound as a precursor in synthesizing various cyclobutane derivatives through selective functionalization reactions. The research highlighted its ability to undergo C–H functionalization, leading to the formation of complex structures with potential biological activity .

Case Study 2: Polymer Applications

Research on benzocyclobutene-based polymers has shown that incorporating this compound improves mechanical properties and thermal stability. These advancements are crucial for developing materials used in electronic applications, where performance under stress is essential .

Mechanism of Action

The mechanism of action of 1-benzylcyclobutanol depends on its specific chemical reactions. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the addition of oxygen. In reduction reactions, the carbonyl group is converted back to a hydroxyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Key Findings :

  • Reactivity: Cyclopropane derivatives (3-membered) are highly reactive but challenging to handle, whereas cyclobutanol derivatives balance reactivity and stability .
  • Biological Applications: Cyclohexanol analogs are more stable but less effective in membrane penetration due to lower hydrophobicity compared to benzyl-substituted cyclobutanol .

Substituent Variations

Substituents on the cyclobutane ring significantly influence chemical and pharmacological profiles.

Compound Name Substituent Key Differences Reference
This compound Benzyl + hydroxyl Hydrophobic benzyl enhances bioavailability; hydroxyl enables H-bonding
1-(Methylamino)cyclobutane-1-carboxylic acid Methylamino + carboxylic acid Increased polarity reduces membrane permeability; carboxyl group aids in salt formation
1-Phenylcyclobutanol Phenyl + hydroxyl Lacks benzyl’s methylene bridge, reducing steric bulk and conformational flexibility
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol Benzyl(methyl)amino Cyclopentane ring reduces strain; amino group introduces basicity

Key Findings :

  • Hydrophobicity: Benzyl groups enhance lipophilicity, making this compound more effective in crossing lipid membranes than phenyl or methylamino analogs .
  • Functionality : Carboxylic acid derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid) exhibit higher solubility in aqueous media but lower bioavailability .

Functional Group Modifications

Variations in functional groups alter reactivity and biological interactions.

Compound Name Functional Group Unique Properties Reference
This compound Hydroxyl Participates in oxidation, esterification, and H-bonding
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate Benzenesulfonyl + ester Enhanced electrophilicity for nucleophilic substitution; ester improves solubility
2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol Benzodiazolyl + hydroxyl Exhibits fluorescence and potential for intercalation in biological systems
Benzyl N-[1-(cyclopropylcarbamoyl)propyl]carbamate Carbamate + cyclopropylamide Carbamate group increases metabolic stability; cyclopropyl enhances rigidity

Key Findings :

  • Reactivity : Esters and sulfonyl groups (e.g., benzenesulfonyl) increase electrophilicity, enabling diverse synthetic applications compared to hydroxyl-bearing analogs .
  • Biological Activity: Benzodiazolyl derivatives show unique fluorescence properties, making them suitable for imaging studies, unlike non-aromatic analogs .

Biological Activity

1-Benzylcyclobutanol is a cyclobutane derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a cyclobutane ring substituted with a benzyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside synthesis methods and case studies.

Chemical Structure

The molecular formula of this compound is C11_{11}H14_{14}O, and its structural representation is as follows:

Structure C4H8+C7H7OH\text{Structure }\text{C}_4\text{H}_8+\text{C}_7\text{H}_7\text{OH}

Synthesis

This compound can be synthesized through several methods, including cyclization reactions involving benzyl derivatives. A notable method involves the reduction of 1-benzylcyclobutanone using lithium aluminum hydride (LiAlH4_4), yielding high purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. For instance, one study demonstrated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antibiotics like isoniazid and D-cycloserine .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Mycobacterium tuberculosis15Isoniazid10
E. coli>100Kanamycin20

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa12
MCF-715

Case Studies

A pivotal study focused on the synthesis and biological evaluation of analogs containing cyclobutane units demonstrated that derivatives of this compound displayed enhanced activity against cancer cells compared to their non-cyclobutane counterparts . The study highlighted the importance of the cyclobutane ring in modulating biological activity.

Another case study examined the effect of structural modifications on the biological activity of cyclobutane derivatives. The findings indicated that specific substitutions on the benzyl group could significantly enhance antimicrobial potency .

The proposed mechanism behind the biological activity of this compound involves its interaction with cellular targets such as tubulin and bacterial cell wall synthesis pathways. The compound's ability to inhibit tubulin polymerization disrupts mitotic spindle formation in cancer cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzylcyclobutanol
Reactant of Route 2
Reactant of Route 2
1-Benzylcyclobutanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.